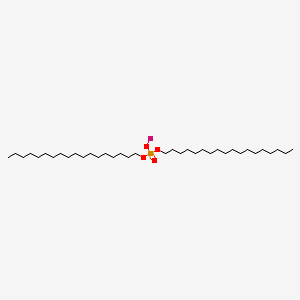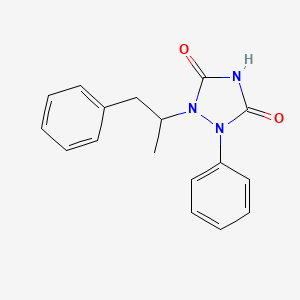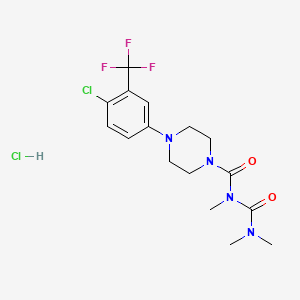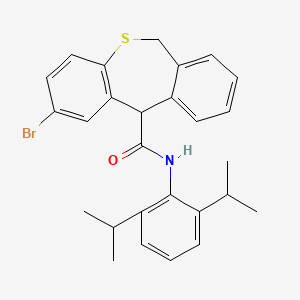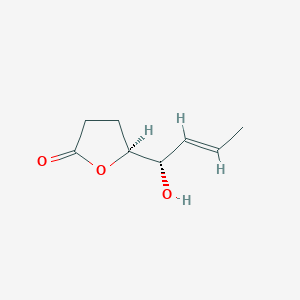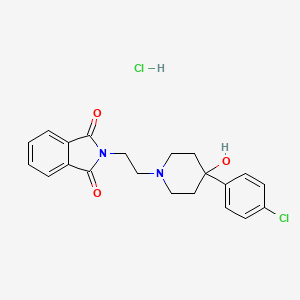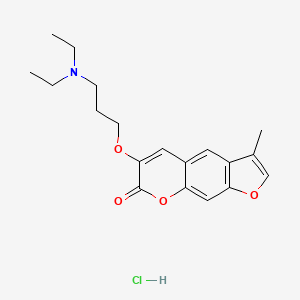
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with a diethylamino propoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride typically involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The diethylamino propoxy side chain is then introduced through nucleophilic substitution reactions, where the appropriate diethylamino propoxy group is attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propoxy side chain may facilitate binding to these targets, while the furobenzopyran core can modulate the compound’s activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo3,2-gbenzopyran-7-one
- 3-[3-(Diethylamino)propoxy]-6-methyl-2H-furo[3,2-g]chromen-2-one
Uniqueness
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
79418-51-2 |
|---|---|
分子式 |
C19H24ClNO4 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
6-[3-(diethylamino)propoxy]-3-methylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-4-20(5-2)7-6-8-22-18-10-14-9-15-13(3)12-23-17(15)11-16(14)24-19(18)21;/h9-12H,4-8H2,1-3H3;1H |
InChI 键 |
NCTYFTUDIWIYAV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
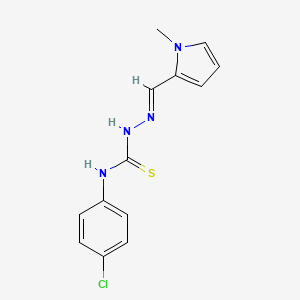


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
